5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-18(2)13-12-11(7-19-14(12)17-8-16-13)9-3-5-10(15)6-4-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPJELFNUCXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the condensation of 4-chloroaniline with a thieno[2,3-d]pyrimidine precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol or methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thienopyrimidines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to thieno[2,3-d]pyrimidines possess significant anticancer properties. A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it effectively inhibited the growth of several pathogenic strains, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. Research has indicated that these compounds can reduce inflammation markers in animal models, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Treatment
Given its anticancer properties, 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is being investigated as a potential treatment for various cancers. Preclinical trials have shown that it can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
Antibacterial Agents
With rising antibiotic resistance, the development of new antibacterial agents is critical. This compound's ability to combat resistant strains positions it as a valuable candidate for further development into therapeutic agents against bacterial infections .
Anti-inflammatory Drugs
The anti-inflammatory potential makes this compound suitable for further exploration in the treatment of chronic inflammatory conditions. Ongoing research aims to elucidate its efficacy and safety profile in clinical settings .
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Thieno[2,3-d]pyrimidine Analogs
Key Observations :
- Substituent Effects on Melting Points : Electron-donating groups (e.g., methoxy in 7e) correlate with higher melting points (229–231°C) compared to halogenated derivatives (196–197°C for 7d), likely due to increased crystallinity .
- Spectral Features : The C=N stretch in IR (~1640–1660 cm⁻¹) and NH₂ peaks (~3300 cm⁻¹) are consistent across analogs. The absence of NH₂ in the target compound (replaced by N,N-dimethyl) would eliminate NH₂ IR signals, as seen in dimethylated pyrimidines .
Key Observations :
- Chlorophenyl vs. Methoxyphenyl: Chlorophenyl derivatives (e.g., 4b) show moderate activity against renal (CAKI-1) and leukemia (K-562) cell lines, while methoxyphenyl analogs (e.g., 4d) exhibit stronger inhibition in melanoma (MDA-MB-435). This suggests electron-withdrawing groups (Cl) may favor activity in hematologic cancers, whereas electron-donating groups (OMe) target solid tumors .
- Role of N-Substitution : N-Tolyl derivatives (e.g., 4b, 4d) demonstrate enhanced activity compared to unsubstituted amines, highlighting the importance of lipophilic N-aryl groups in target engagement .
Biological Activity
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and research findings related to its biological activity.
Overview of the Compound
- Chemical Structure : The compound features a thieno[2,3-d]pyrimidine core, which is significant for its biological activity.
- Molecular Formula : C11H12ClN3S
- Molecular Weight : 239.75 g/mol
- CAS Number : 108831-68-1
This compound has demonstrated notable interactions with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition can lead to reduced proliferation in cancer cells, making it a candidate for cancer therapy .
Cellular Effects
The compound exhibits significant cytotoxic effects on various cancer cell lines:
- MCF-7 (Breast Cancer) : Induces apoptosis and inhibits cell growth.
- HCT-116 (Colon Cancer) : Shows potent cytotoxicity leading to cell death through apoptosis pathways.
Table 1: Cytotoxic Activity on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | CDK2 inhibition |
| HCT-116 | 12.5 | Apoptosis induction |
The molecular action of this compound involves:
- Binding to CDK2 : The compound binds to the active site of CDK2, forming hydrogen bonds with critical amino acid residues.
- Induction of Apoptosis : The inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- Impact on Signaling Pathways : It may also affect downstream signaling pathways involved in cell survival and proliferation.
Research Applications
This compound has been investigated for various applications:
- Anticancer Research : Its potential as a therapeutic agent against various cancers is actively being studied.
- Enzyme Inhibitor Studies : Used in research focused on enzyme inhibition mechanisms and drug development.
Case Studies
-
Study on MCF-7 Cells :
- Researchers observed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15.2 µM) after 48 hours.
- Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
-
HCT-116 Cell Line Study :
- The compound showed an IC50 value of 12.5 µM, with mechanisms involving mitochondrial dysfunction and caspase activation.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other thienopyrimidine derivatives:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-Aminopyrrolo[2,3-d]pyrimidine | Antitubercular | 10.0 |
| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | 8.0 |
| 5-(4-Chlorophenyl)-N,N-Dimethyl... | Anticancer (MCF-7, HCT-116) | 12.5 - 15.2 |
Q & A
Q. Advanced
- Crystallographic studies : Resolve ligand-target complexes (e.g., enzyme co-crystallization) to identify binding motifs.
- Kinetic assays : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish competitive vs. non-competitive binding.
- Computational docking : Predict binding poses using software like AutoDock or Schrödinger, validated by mutagenesis studies.
Analogous compounds exhibit MoAs involving apoptosis pathways or kinase inhibition .
How can synthetic routes be optimized to improve yield and purity for large-scale research applications?
Q. Advanced
- Reaction condition screening : Test catalysts (e.g., Pd/C for coupling reactions) and solvents (polar aprotic vs. non-polar) to enhance efficiency.
- Flow chemistry : Reduce side reactions via controlled temperature and residence time.
- Computational reaction design : Use tools like ICReDD’s quantum chemical calculations to predict optimal pathways and reduce trial-and-error .
What structural modifications are critical for structure-activity relationship (SAR) studies?
Advanced
Key modifications include:
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF3) or donating (e.g., methoxy) groups to modulate target affinity.
- Core hybridization : Fuse alternative heterocycles (e.g., pyrrolo-pyrimidines) to alter pharmacokinetic properties.
- N-methylation : Adjust steric bulk at the dimethylamine group to enhance membrane permeability.
Biological data from analogs highlight the importance of the chlorophenyl group for target engagement .
What methodologies validate target engagement in cellular models?
Q. Advanced
- Genetic knockdown/knockout : Use CRISPR/Cas9 to silence putative targets and assess activity loss.
- Cellular thermal shift assays (CETSA) : Confirm compound-induced protein stabilization.
- Imaging : Confocal microscopy with fluorescently tagged probes to visualize subcellular localization.
For example, crystallographic data from related compounds support target-specific hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
